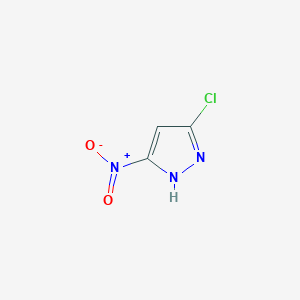![molecular formula C6H3Cl2N3 B1436820 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2155875-35-5](/img/structure/B1436820.png)
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various chemical reactions. For instance, they have been used in the synthesis of anticancer agents via the suppression of the ERK signaling pathway .
Scientific Research Applications
Herbicidal Activity
Triazolopyridine compounds have been shown to possess herbicidal properties, which could be utilized in agricultural practices to control unwanted plant growth without affecting the desired crops .
Antifungal Properties
These compounds also exhibit antifungal activities, suggesting their potential use in combating fungal infections in both agricultural and medical settings .
Neuroprotective Effects
Some triazolopyridines are known to have neuroprotective effects, indicating their possible application in the treatment or prevention of neurodegenerative diseases .
Antibacterial Activity
The antibacterial activity of triazolopyridine derivatives makes them candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-Cancer Therapies
In silico ADME studies on triazolopyridines have provided valuable insights into their physicochemical and pharmacokinetic properties, aiding in the development of effective anticancer therapies .
Therapeutic Targets for Metabolic Disorders
Fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5, have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Triazolopyridines may play a role in modulating these proteins .
Mechanism of Action
Future Directions
The future directions for “6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could include further exploration of their potential applications in medicinal chemistry, particularly as anticancer agents . Additionally, more research could be done to better understand their physical and chemical properties, as well as their safety and hazards.
properties
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWPYGQGCRZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)








![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)


